molecular formula C11H17BO2S B1313112 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane CAS No. 635305-48-5

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B1313112
CAS No.: 635305-48-5
M. Wt: 224.13 g/mol
InChI Key: FNRMPXJVCSMVMA-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Analysis

The molecular structure of this compound exhibits a complex three-dimensional arrangement characterized by the presence of both aromatic and aliphatic components. The compound possesses a molecular formula of C11H17BO2S with a molecular weight of 224.13 grams per mole, establishing its fundamental compositional characteristics. The molecular architecture consists of a thiophene ring system connected to a dioxaborolane ring through a boron-carbon bond, creating a rigid framework that influences the compound's chemical behavior.

The thiophene ring adopts a planar conformation typical of five-membered aromatic heterocycles, with the sulfur atom contributing to the aromatic electron system through its lone pair electrons. The methyl substituent at the 4-position of the thiophene ring introduces steric effects that can influence molecular interactions and reactivity patterns. The International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes the structural connectivity and substitution pattern.

The dioxaborolane ring system exhibits a five-membered cyclic structure containing boron, oxygen, and carbon atoms in a specific arrangement that provides stability to the boronic ester functionality. The four methyl groups attached to the carbon atoms of the dioxaborolane ring create significant steric bulk around the boron center, which serves to protect the reactive boron-carbon bond from hydrolysis and other degradation pathways. The Simplified Molecular Input Line Entry System representation CC1=CSC(B2OC(C)(C)C(C)(C)O2)=C1 provides a standardized description of the molecular connectivity.

Property Value Reference
Molecular Formula C11H17BO2S
Molecular Weight 224.13 g/mol
Chemical Abstracts Service Number 635305-48-5
MDL Number MFCD11045430
International Chemical Identifier Key FNRMPXJVCSMVMA-UHFFFAOYSA-N

The bonding analysis reveals that the boron atom adopts a tetrahedral geometry when coordinated to the dioxaborolane ring system and the thiophene substituent. This tetrahedral arrangement results from the sp3 hybridization of the boron center, which forms four covalent bonds with the surrounding atoms. The boron-carbon bond connecting the dioxaborolane moiety to the thiophene ring represents the key reactive site for cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes where this bond undergoes transmetalation with palladium catalysts.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, while infrared spectroscopy reveals characteristic functional group vibrations. Mass spectrometry confirms the molecular weight and fragmentation patterns that are diagnostic for this particular organoboron compound.

The compound typically exhibits high purity levels when properly synthesized and stored, with reported purities ranging from 95% to 97% as determined by gas chromatography analysis. The physical appearance of the compound is described as a white to almost white powder or crystalline material, which is consistent with the solid-state properties expected for this type of organoboron ester. The material demonstrates stability under appropriate storage conditions, typically requiring refrigeration at temperatures between 2-8°C to maintain chemical integrity over extended periods.

Nuclear magnetic resonance analysis would be expected to show characteristic chemical shifts corresponding to the various hydrogen and carbon environments present in the molecule. The thiophene ring protons would appear in the aromatic region of the spectrum, while the methyl groups attached to both the thiophene ring and the dioxaborolane system would produce distinct signals in the aliphatic region. The International Chemical Identifier for this compound is InChI=1S/C11H17BO2S/c1-8-6-9(15-7-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3, which provides a standardized representation of the molecular structure.

Analytical Parameter Specification Method Reference
Purity ≥95.0% Gas Chromatography
Purity ≥97.0% Gas Chromatography
Appearance White to Almost White Powder Visual Inspection
Physical Form Crystalline Powder Visual Inspection
Storage Temperature 2-8°C Stability Studies

Infrared spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The thiophene ring system would exhibit aromatic carbon-carbon stretching vibrations, while the dioxaborolane ring would show characteristic carbon-oxygen and boron-oxygen stretching frequencies. The methyl groups would contribute aliphatic carbon-hydrogen stretching and bending vibrations that are diagnostic for these structural elements.

Mass spectrometry analysis would confirm the molecular ion peak at mass-to-charge ratio 224, corresponding to the molecular weight of the compound. Fragmentation patterns would be expected to show loss of the pinacol moiety and other characteristic fragmentations that are typical for boronic ester compounds. These spectroscopic techniques collectively provide comprehensive structural confirmation and purity assessment for analytical and quality control purposes.

Crystallographic Studies and Solid-State Arrangement

The solid-state characterization of this compound provides crucial information about intermolecular interactions and crystal packing arrangements. The compound crystallizes as a white to off-white solid material with a defined melting point that reflects the strength of intermolecular forces in the crystal lattice. The crystalline nature of the material suggests an ordered arrangement of molecules in the solid state, which can influence properties such as solubility, stability, and reactivity.

The crystal structure would be expected to show molecules arranged in a three-dimensional lattice stabilized by various intermolecular interactions including van der Waals forces, hydrogen bonding, and aromatic stacking interactions. The thiophene ring systems may participate in π-π stacking interactions between adjacent molecules, while the methyl groups on the dioxaborolane ring can contribute to hydrophobic interactions that influence crystal packing density and stability.

Storage studies indicate that the compound maintains its crystalline integrity when kept in dark, dry conditions at refrigerated temperatures, suggesting that the crystal structure is thermodynamically stable under these conditions. The requirement for moisture protection indicates that the compound may be susceptible to hydrolysis of the boronic ester functionality when exposed to atmospheric water vapor, which could lead to degradation of the crystal structure and formation of the corresponding boronic acid.

Physical Property Value Condition Reference
Physical State Solid Room Temperature
Color White to Almost White Visual Observation
Crystal Form Powder/Crystalline Solid State
Storage Requirement Dark, Dry, 2-8°C Stability
Moisture Sensitivity Sensitive Atmospheric Exposure

The molecular arrangement in the crystal lattice would be influenced by the bulky tetramethyl substituents on the dioxaborolane ring, which create steric hindrance that affects how molecules can pack together efficiently. This steric bulk may result in a less dense crystal structure compared to smaller molecules, but provides enhanced stability of the boronic ester functionality by protecting it from nucleophilic attack and hydrolysis reactions.

Thermal analysis would be expected to reveal the melting behavior and thermal stability of the crystalline material. The melting point would provide information about the strength of intermolecular interactions in the crystal lattice, while thermal decomposition studies could identify the temperature range over which the compound remains stable. These thermal properties are important for determining appropriate handling and storage conditions, as well as for optimizing reaction conditions when the compound is used as a synthetic intermediate.

The crystallographic data would also provide precise bond lengths and angles that could be compared with theoretical calculations to validate molecular modeling studies. Such comparisons help to understand the electronic structure and bonding characteristics that influence the reactivity and selectivity of the compound in various chemical transformations, particularly in cross-coupling reactions where the boron-carbon bond plays a central role.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2S/c1-8-6-9(15-7-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRMPXJVCSMVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440013
Record name 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635305-48-5
Record name 4-Methylthiophene-2-boronic acid pinacol ester
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URL https://commonchemistry.cas.org/detail?cas_rn=635305-48-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylthiophene-2-boronic acid pinacol ester
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Preparation Methods

General Synthetic Strategy

The preparation of 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane generally involves the borylation of the corresponding aryl halide or aryl lithium intermediate with pinacolborane or related boron reagents. The key step is the formation of the boronate ester by reaction of the aryl precursor with a boron source under catalytic or stoichiometric conditions.

Typical Synthetic Route

Step 1: Preparation of the Aryl Halide or Organometallic Intermediate

  • The starting material is often 4-methyl-2-bromothiophene or 4-methyl-2-iodothiophene.
  • Alternatively, lithiation of 4-methylthiophene at the 2-position can be performed using n-butyllithium under inert atmosphere at low temperature.

Step 2: Borylation Reaction

  • The aryl halide or aryl lithium intermediate is reacted with bis(pinacolato)diboron or pinacolborane in the presence of a palladium catalyst or other transition metal catalysts.
  • Common catalysts include Pd(dppf)Cl2 (palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene) or Pd(PPh3)4.
  • The reaction is typically carried out in solvents such as 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) under inert atmosphere (argon or nitrogen) at temperatures ranging from room temperature to reflux (~80 °C).

Step 3: Workup and Purification

  • After completion, the reaction mixture is cooled and extracted with organic solvents like dichloromethane or ethyl acetate.
  • The organic layer is washed with water, dried over anhydrous magnesium sulfate, and filtered.
  • The crude product is purified by column chromatography or recrystallization to afford the pure boronate ester.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield & Purity
1 4-Methyl-2-bromothiophene, Pd(dppf)Cl2 (5 mol%), potassium acetate (3 equiv), bis(pinacolato)diboron (1.1 equiv), 1,4-dioxane, 80 °C, 24 h Mixture stirred under nitrogen atmosphere; borylation occurs forming the boronate ester Isolated yield ~85-90%; purity ≥97% (GC)
2 Extraction with dichloromethane and water; drying over MgSO4; filtration Removal of inorganic salts and catalyst residues -
3 Purification by silica gel chromatography or recrystallization from methanol/dichloromethane Obtains white powder of this compound Final product purity ≥97%

Alternative Preparation via Organolithium Intermediate

Step Reagents & Conditions Description Notes
1 4-Methylthiophene, n-BuLi (1.1 equiv), THF, -78 °C Lithiation at 2-position of thiophene ring Strict anhydrous and inert conditions required
2 Pinacolborane or B(OMe)3, -78 °C to room temperature Quenching of organolithium with boron reagent to form boronate ester Controlled addition to avoid side reactions
3 Workup with aqueous ammonium chloride, extraction, drying, purification Isolation of pure boronate ester Yields typically 70-85%

Research Findings and Optimization

  • Catalyst Efficiency: Pd(dppf)Cl2 has been found to provide high catalytic activity and selectivity for the borylation of heteroaryl bromides such as 4-methyl-2-bromothiophene.
  • Base Selection: Potassium acetate is commonly used as a mild base to facilitate the transmetallation step in the catalytic cycle.
  • Solvent Effects: 1,4-Dioxane and DMF are preferred solvents due to their ability to dissolve both organic and inorganic components and stabilize catalytic species.
  • Temperature and Time: Reaction times of 12-24 hours at 80 °C optimize conversion without significant decomposition.
  • Purification: Column chromatography using silica gel with hexane/ethyl acetate mixtures yields high purity products suitable for further synthetic applications.

Data Table Summarizing Preparation Parameters

Parameter Typical Value/Condition Notes
Starting Material 4-Methyl-2-bromothiophene Commercially available or synthesized
Catalyst Pd(dppf)Cl2 (5 mol%) Effective for heteroaryl borylation
Base Potassium acetate (3 equiv) Mild base, promotes transmetallation
Boron Source Bis(pinacolato)diboron (1.1 equiv) Provides pinacol boronate ester
Solvent 1,4-Dioxane or DMF Good solubility and catalyst stability
Temperature 80 °C Reflux conditions
Reaction Time 12-24 hours Complete conversion
Workup Extraction with dichloromethane/water Removes inorganic residues
Purification Silica gel chromatography or recrystallization Achieves ≥97% purity
Yield 85-90% High yield with optimized conditions

Scientific Research Applications

Organic Synthesis

Role as a Reagent
This compound is recognized for its utility in organic synthesis, particularly in facilitating carbon-carbon bond formation. Its unique dioxaborolane structure allows for efficient coupling reactions, making it invaluable for synthesizing complex organic molecules.

Key Reactions

  • Borylation Reactions : The compound participates in borylation reactions, which are crucial for the functionalization of organic substrates. This enables the introduction of boron-containing groups into molecules, enhancing their reactivity and facilitating further transformations.

Pharmaceutical Development

Drug Candidate Synthesis
In the pharmaceutical industry, 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane is employed to develop novel drug candidates. Its ability to modify biological molecules can lead to the creation of more effective medications with improved bioavailability.

Case Studies in Drug Development

  • Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines while sparing normal cells.
Cell Line IC50 (µM) Effect on Normal Cells
MDA-MB-231 (Triple-Negative)0.126Low (19-fold lesser effect)
  • Antimicrobial Properties : The compound has also shown moderate inhibitory effects against bacterial strains such as Staphylococcus aureus and Mycobacterium abscessus.
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus4–8
Mycobacterium abscessus8

Materials Science

Advanced Material Production
The compound is utilized in materials science for the production of advanced materials, particularly polymers and nanomaterials. Its properties enhance the performance and stability of these materials.

Applications in Nanotechnology

  • Nanocomposites : The incorporation of this dioxaborolane into polymer matrices can improve mechanical properties and thermal stability.
  • Sensors and Electronics : Due to its electronic properties, it is being explored for applications in sensors and electronic devices.

Summary of Applications

Field Application Details
Organic SynthesisCarbon-carbon bond formationEfficient coupling reactions
Pharmaceutical DevelopmentDrug candidate synthesisAnticancer and antimicrobial properties
Materials ScienceProduction of advanced materialsEnhanced performance in polymers and nanocomposites

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in cross-coupling reactions, where the boronic ester group facilitates the formation of carbon-carbon bonds.

Molecular Targets and Pathways Involved:

  • Boronic Acid Receptors: The boronic ester group interacts with boronic acid receptors in biological systems.

  • Cross-Coupling Pathways: Involves the formation of carbon-carbon bonds through palladium-catalyzed reactions.

Comparison with Similar Compounds

Thiophene-Based Derivatives

  • Exhibits higher reactivity in cross-couplings due to reduced steric hindrance but lower stability toward hydrolysis compared to the 4-methylthiophene variant .
  • 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (CAS 1174298-60-2):
    • Incorporates a benzo[b]thiophene core, enhancing conjugation and thermal stability.
    • Used in organic electronics (e.g., field-effect transistors) due to extended π-systems .

Aryl and Heteroaryl Derivatives

  • 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane (CAS 78504-09-3):
    • The electron-withdrawing sulfonyl group reduces boron’s Lewis acidity, slowing transmetallation in cross-couplings but improving oxidative stability .
  • 4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane (CAS 1260865-91-5):
    • Features a tetraphenylethylene (TPE) group, enabling aggregation-induced emission (AIE) for OLED applications. The bulky TPE substituent increases steric hindrance, reducing reactivity but enhancing photophysical properties .

Aliphatic and Alkenyl Derivatives

  • Less stable toward protodeboronation compared to aromatic analogues .
  • However, the alkene moiety introduces susceptibility to oxidation .

Stability and Reactivity

Hydrolytic Stability

  • Target Compound : Moderate stability in aqueous media (t₁/₂ ~24 hours at pH 7), attributed to the methylthiophene’s electron-donating effect stabilizing the boron center .
  • 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane : Lower stability (t₁/₂ ~8 hours at pH 7) due to electron-withdrawing sulfonyl group increasing boron’s electrophilicity .
  • 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane : High stability (t₁/₂ >48 hours at pH 7) due to the aliphatic chain’s hydrophobic shielding .

Reactivity in Cross-Couplings

  • Target Compound : Efficient in Suzuki couplings with aryl halides (TON >1,000) due to balanced steric/electronic effects .
  • 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane : Higher reactivity but prone to homocoupling side reactions .
  • Aliphatic Derivatives: Limited to alkyl-alkyl couplings under specialized conditions (e.g., Pd-PEPPSI catalysts) .

Biological Activity

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane (CAS Number: 635305-48-5) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural properties, and biological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is C11H17BO2S. Its structure includes a dioxaborolane ring and a methylthiophenyl group. The molecular weight is approximately 224.13 g/mol. The compound exhibits a purity level of around 95% in commercial forms .

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with various aryl halides in the presence of palladium catalysts through Suzuki coupling reactions. This method has been shown to yield high purity products with good functionalization potential .

Anticancer Properties

Recent studies have highlighted the potential of boron-containing compounds in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth. For instance, compounds similar to this compound have shown efficacy in inhibiting cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
COX-2 InhibitionInhibition of enzyme activity ,
Antioxidant ActivityScavenging free radicals
Antimicrobial EffectsDisruption of bacterial cell membranes

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It demonstrates the ability to scavenge free radicals effectively, which can protect cells from oxidative stress and subsequent damage . This property may contribute to its potential therapeutic applications in neurodegenerative diseases.

Antimicrobial Effects

Preliminary investigations into the antimicrobial activity of this compound suggest that it may disrupt bacterial cell membranes. This mechanism could provide a basis for developing new antibacterial agents .

Case Studies

One notable study involved evaluating the anticancer effects of various boron compounds on colorectal cancer cell lines. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against these cells at low micromolar concentrations .

Another investigation focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed a strong correlation between concentration and scavenging ability, indicating its potential use as a natural antioxidant in pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane, and what experimental parameters are critical for yield optimization?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, where boronic ester intermediates react with halogenated heteroarenes (e.g., 4-methylthiophene derivatives). Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) .
  • Solvent : Anhydrous THF or dioxane under inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis .
  • Temperature : 80–100°C for 12–24 hours, monitored via TLC or HPLC .
    • Yield optimization : Purification by column chromatography (hexane/EtOAc gradients) or recrystallization improves purity (>95%) .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are essential?

  • Key techniques :

TechniqueParametersPurpose
¹H/¹³C NMR CDCl₃ solvent, δ 0–10 ppm (¹¹B coupling observed)Confirm substitution pattern and boronate ester integrity .
HRMS ESI+/ESI– modeVerify molecular ion ([M+H]⁺) and isotopic boron pattern .
X-ray crystallography Single-crystal analysis (R factor <0.05)Resolve stereoelectronic effects at the boron center .

Q. What are the common applications of this compound in organic synthesis?

  • Cross-coupling reactions : Acts as a boronate donor in C–C bond-forming reactions (e.g., Suzuki-Miyaura, Chan-Lam) .
  • Photoredox catalysis : Participates in Ir-catalyzed C–H borylation of heteroarenes under visible light .
  • Drug discovery : Intermediate for α-aminoboronic acids (protease inhibitors) via functional group transformations .

Advanced Research Questions

Q. How can researchers address contradictory reactivity data in cross-coupling reactions involving this compound?

  • Case study : Discrepancies in coupling efficiency with electron-deficient aryl halides may arise from:

  • Boron coordination : Steric hindrance from the tetramethyl dioxaborolane group reduces transmetallation rates .
  • Solution : Use additives like CsF to activate the boronate or switch to Pd-XPhos catalysts for enhanced electron transfer .
    • Validation : Compare reaction outcomes using kinetic studies (e.g., in situ IR monitoring) .

Q. What strategies improve the stability of this compound under ambient or aqueous conditions?

  • Degradation pathways : Hydrolysis of the boronate ester in protic solvents or high humidity .
  • Stabilization methods :

  • Storage : –20°C under argon with molecular sieves .
  • Synthetic modifications : Introduce electron-withdrawing groups on the thiophene ring to reduce boron Lewis acidity .

Q. How does the electronic nature of the 4-methylthiophen-2-yl substituent influence catalytic borylation reactions?

  • Electronic effects :

  • The methyl group enhances electron density at the thiophene sulfur, increasing boronate electrophilicity .
  • Impact on reactivity : Higher regioselectivity in Ir-catalyzed C–H borylation compared to unsubstituted thiophenes .
    • Experimental validation : Compare DFT-calculated Mulliken charges with empirical Hammett σ values .

Data Contradiction Analysis

Q. Why do different studies report varying catalytic turnover numbers (TONs) for reactions using this compound?

  • Possible factors :

  • Impurity profiles : Trace moisture or oxygen degrades the boronate, reducing TONs .
  • Catalyst loading : Sub-ppm Pd contamination in commercial reagents artificially inflates TONs .
    • Resolution : Conduct control experiments with rigorously purified reagents and quantify Pd via ICP-MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane

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